molecular formula C18H18FN5O4 B2738091 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide CAS No. 897623-42-6

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2738091
CAS No.: 897623-42-6
M. Wt: 387.371
InChI Key: SOYFVNYZTDNUMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring, a fluorophenyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-fluorophenyl azide can react with a suitable nitrile under thermal or catalytic conditions to form the tetrazole ring.

    Attachment of the Tetrazole to the Benzamide: The tetrazole derivative is then coupled with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced species.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the trimethoxybenzamide moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide can significantly alter its chemical properties, such as its lipophilicity and electronic effects, making it unique compared to its analogs. This can result in different biological activities and binding affinities, highlighting its potential as a distinct pharmacological agent.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O4/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)20-10-16-21-22-23-24(16)13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYFVNYZTDNUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.